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molecular formula C10H8ClNO2 B2463332 Ethyl 2-chloro-4-cyanobenzoate CAS No. 220389-14-0

Ethyl 2-chloro-4-cyanobenzoate

Cat. No. B2463332
M. Wt: 209.63
InChI Key: DJTWNJRPXUAKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265418B1

Procedure details

In the same manner as in Example II-(41-2) except for using 0.58 g (3.0 mmol) of ethyl 4-cyano-2-fluorobenzoate tit in place of ethyl 2-chloro-4-cyanobenzoate, the reaction was carried out similarly to obtain 0.50 g (3.0 mmol) of the title compound as white crystal.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9]CC)=[O:8])=[C:5]([F:14])[CH:4]=1)#[N:2].ClC1C=C(C#N)C=CC=1C(OCC)=O>>[F:14][C:5]1[CH:4]=[C:3]([C:1]#[N:2])[CH:13]=[CH:12][C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OCC)C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)OCC)C=CC(=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mmol
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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